Cas no 641-28-1 (5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)-)

5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)- structure
641-28-1 structure
Product Name:5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)-
Numero CAS:641-28-1
MF:C22H25NO6
MW:399.43700671196
CID:511767
PubChem ID:196989
Update Time:2025-04-19

5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)-
    • allocolchicine
    • SCHEMBL5840788
    • BRN 2955763
    • Methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate
    • 5H-Dibenzo(a,c)cycloheptene-3-carboxylic acid, 6,7-dihydro-5-(acetylamino)-9,10,11-trimethoxy-, methyl ester, (S)-
    • 641-28-1
    • N-[9,10,11-Trimethoxy-3-(methoxycarbonyl)-6,7-dihydro-5H-dibenzo[a,c][7]annulen-5-yl]ethanimidic acid
    • 4-14-00-02536 (Beilstein Handbook Reference)
    • NMKUAEKKJQYLHK-KRWDZBQOSA-N
    • DTXSID00982610
    • Allocolchicin
    • Inchi: 1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24)/t17-/m0/s1
    • Chiave InChI: NMKUAEKKJQYLHK-KRWDZBQOSA-N
    • Sorrisi: O(C)C1=C(C(=CC2=C1C1C=CC(C(=O)OC)=CC=1[C@H](CC2)NC(C)=O)OC)OC

Proprietà calcolate

  • Massa esatta: 399.16825
  • Massa monoisotopica: 399.16818752g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 584
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 83.1Ų

Proprietà sperimentali

  • PSA: 83.09
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.